Product packaging for 1-(trifluoromethyl)cyclopropan-1-ol(Cat. No.:CAS No. 1303531-72-7)

1-(trifluoromethyl)cyclopropan-1-ol

Cat. No.: B6145335
CAS No.: 1303531-72-7
M. Wt: 126.08 g/mol
InChI Key: ZQZIYSHMRFHPKW-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclopropan-1-ol (CAS RN: 1303531-72-7) is a high-value cyclopropane derivative that serves as a versatile three-carbon synthon in organic and medicinal chemistry research. Cyclopropanols are a readily available class of donor-activated cyclopropanes that undergo diverse ring-opening and ring-retentive transformations, making them powerful intermediates for asymmetric synthesis . The strained cyclopropane ring, with its inherent ring strain of 28 kcal mol⁻¹, is highly susceptible to cleavage under mild conditions, enabling the generation of transient metal homoenolates or β-keto radicals for further functionalization . This compound is particularly valuable in modern drug discovery campaigns. The 1-(trifluoromethyl)cyclopropyl (TFCp) group is recognized as a privileged bioisostere, often used to replace metabolically labile tert-butyl groups in lead compounds. This substitution can significantly improve metabolic stability and other pharmacokinetic parameters without sacrificing biological activity . Researchers can leverage this building block for the stereoselective synthesis of complex molecules, including natural products and pharmaceuticals, through substrate-controlled or catalyst-controlled methodologies . Please Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Storage and Handling: Store sealed in a dry environment in a freezer, ideally at temperatures under -20°C . Please refer to the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1303531-72-7

Molecular Formula

C4H5F3O

Molecular Weight

126.08 g/mol

IUPAC Name

1-(trifluoromethyl)cyclopropan-1-ol

InChI

InChI=1S/C4H5F3O/c5-4(6,7)3(8)1-2-3/h8H,1-2H2

InChI Key

ZQZIYSHMRFHPKW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(F)(F)F)O

Purity

95

Origin of Product

United States

Reactivity and Chemical Transformations of 1 Trifluoromethyl Cyclopropan 1 Ol

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The high ring strain of the cyclopropane unit makes it susceptible to cleavage under various conditions, leading to the formation of linear, functionalized molecules. These transformations can be initiated by metals, acids, or radical species.

A significant advancement in the application of cyclopropanols is the copper-catalyzed ring-opening trifluoromethylation. rsc.orgresearchgate.net This process allows for the synthesis of various β-trifluoromethyl ketones in good to excellent yields under mild conditions. rsc.org The reaction demonstrates broad functional-group compatibility, tolerating aryl, heteroaryl, alkyl, and alkenyl substituents on the cyclopropanol (B106826) substrate. researchgate.net The methodology is notable for its efficiency in constructing β-trifluoromethyl carbonyl compounds, a task that can be challenging via other synthetic routes like the conjugate addition of nucleophilic trifluoromethyl reagents. fluoropharm.com The reaction is believed to proceed through a mechanism that involves radical intermediates. researchgate.net

Research by Dai and coworkers demonstrated the utility of a monovalent copper catalyst for this transformation, which cleverly exploits a polarity reversal strategy to achieve the synthesis of these valuable ketones. fluoropharm.com

Table 1: Examples of Copper-Catalyzed Ring-Opening of Substituted Cyclopropanols

Substrate (Cyclopropanol) Catalyst/Reagents Product (β-Trifluoromethyl Ketone) Yield (%) Citation
1-Phenylcyclopropan-1-ol Cu(OAc)₂, Togni's reagent 4,4,4-Trifluoro-1-phenylbutan-1-one 85% rsc.org
1-(4-Methoxyphenyl)cyclopropan-1-ol Cu(OAc)₂, Togni's reagent 4,4,4-Trifluoro-1-(4-methoxyphenyl)butan-1-one 92% rsc.org
1-(Thiophen-2-yl)cyclopropan-1-ol Cu(OAc)₂, Togni's reagent 4,4,4-Trifluoro-1-(thiophen-2-yl)butan-1-one 78% rsc.org
1-Styrylcyclopropan-1-ol Cu(OAc)₂, Togni's reagent (E)-6,6,6-Trifluoro-1-phenylhex-1-en-3-one 75% rsc.org

Under acidic conditions, the hydroxyl group of 1-(trifluoromethyl)cyclopropan-1-ol can be protonated, converting it into a good leaving group (water). stackexchange.com Departure of the water molecule would generate a tertiary carbocation adjacent to the cyclopropane ring. The significant strain energy of the cyclopropane ring facilitates its opening to relieve this strain, leading to the formation of a more stable, open-chain carbocationic intermediate. This intermediate can then be trapped by a nucleophile present in the reaction medium. stackexchange.com

This mechanism shares similarities with the acid-catalyzed ring-opening of epoxides, where protonation of the oxygen atom is followed by nucleophilic attack at the more substituted carbon atom, which can better stabilize the developing positive charge. stackexchange.commasterorganicchemistry.com The specific products formed depend on the nature of the nucleophile and the reaction conditions.

The cyclopropane ring in this compound and related structures can be opened via radical pathways. nih.govbeilstein-journals.org These reactions typically proceed through the formation of a cyclopropyl-substituted radical, which rapidly undergoes ring-opening (β-scission) to generate a more stable, linear alkyl radical. beilstein-journals.org This process is driven by the relief of ring strain.

The initial radical can be generated through various means, such as single-electron oxidation of the alcohol. For instance, iron-catalyzed protocols have been developed for the ring-opening of cyclopropanols, where they are converted into alkyl radicals that can participate in further C-C bond-forming reactions. nih.gov The involvement of radical intermediates in some copper-catalyzed reactions is supported by trapping experiments. The addition of radical scavengers such as 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) has been shown to inhibit or diminish product formation, indicating that a radical process is involved in the transformation. researchgate.netnih.gov

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group is another key reactive site, although its direct transformation can be challenging compared to primary or secondary alcohols.

Direct nucleophilic substitution of the hydroxyl group is difficult because hydroxide (B78521) is a poor leaving group. Therefore, transformation of the -OH group into a better leaving group, such as a tosylate, mesylate, or halide, is typically required. Once activated, the resulting substrate can undergo nucleophilic substitution (Sₙ1 or Sₙ2).

However, these reactions are often in competition with ring-opening, particularly under conditions that favor carbocation formation (Sₙ1 mechanism). An Sₙ2 reaction at the sterically hindered tertiary carbon is also challenging. Elimination reactions, leading to the formation of a (trifluoromethyl)methylenecyclopropane derivative, represent another possible pathway, typically promoted by a strong, non-nucleophilic base.

Regarding reduction, the tertiary alcohol itself is generally unreactive toward standard reducing agents. However, if the hydroxyl group were first converted to a halide, it could be reductively removed using reagents like lithium aluminium hydride (LiAlH₄) or via radical-based methods. In the synthesis of related compounds, such as trifluoromethylated amino alcohols, powerful reducing agents like LiAlH₄ are used to reduce other functionalities, like oximes, in the presence of a tertiary trifluoromethyl alcohol group, demonstrating the stability of the C-CF₃ and C-OH bonds under these conditions. nih.gov

Reactivity at the Trifluoromethyl Group

The trifluoromethyl (CF3) group is generally considered to be chemically inert. However, under specific conditions, the C-F bonds within this group can be activated to undergo functionalization.

C-F Bond Activation and Functionalization

The selective activation of a single carbon-fluorine bond in the trifluoromethyl group of cyclopropane derivatives has been achieved using Lewis acids. Research has demonstrated that when (trifluoromethyl)cyclopropanes are treated with a Lewis acid such as dimethylaluminum chloride (Me2AlCl), one C-F bond can be selectively cleaved. capes.gov.brorganic-chemistry.orgwikipedia.org This process leads to the elimination of a fluoride (B91410) ion and the formation of a difluorocarbocation intermediate.

In the presence of nucleophiles, this reactive intermediate undergoes a subsequent ring-opening reaction to yield 4,4-difluorohomoallylated products. capes.gov.brorganic-chemistry.org This transformation serves as a versatile method for the introduction of a difluorohomoallyl unit into various molecules. For instance, arenes, allylsilanes, and silyl (B83357) enol ethers have been successfully employed as nucleophiles in this reaction. capes.gov.brorganic-chemistry.org

If no external nucleophile is present, the alkyl group from an organoaluminum reagent (such as AlR3) can act as the nucleophile, leading to the formation of 1,1-difluoroalkenes. capes.gov.brorganic-chemistry.org

Table 1: Lewis Acid-Promoted C-F Bond Activation and Functionalization of Trifluoromethyl Cyclopropanes
Starting MaterialLewis AcidNucleophileProduct TypeReference
(Trifluoromethyl)cyclopropaneMe2AlClArene4,4-Difluorohomoallylated Arene capes.gov.brorganic-chemistry.org
(Trifluoromethyl)cyclopropaneMe2AlClAllylsilane4,4-Difluorohomoallylated Alkene capes.gov.brorganic-chemistry.org
(Trifluoromethyl)cyclopropaneMe2AlClSilyl Enol Ether4,4-Difluorohomoallylated Ketone capes.gov.brorganic-chemistry.org
(Trifluoromethyl)cyclopropaneAlR3(Internal)1,1-Difluoroalkene capes.gov.brorganic-chemistry.org

Nucleophilic Substitution Reactions Adjacent to the CF3 Group

The carbon atom of the cyclopropane ring bonded to both the trifluoromethyl group and the hydroxyl group is a potential site for nucleophilic substitution. However, due to the poor leaving group ability of the hydroxyl group (OH-), direct substitution is generally not feasible. libretexts.org Therefore, activation of the hydroxyl group is a necessary first step to facilitate its displacement by a nucleophile.

One effective method for this activation is the conversion of the alcohol to a sulfonate ester, such as a tosylate. A patented process describes the preparation of 1-(trifluoromethyl)cyclopropane-1-carboxylic acid starting from this compound. google.com In the first step of this synthesis, the alcohol is treated with p-toluenesulfonyl chloride in the presence of a base to form the corresponding tosylate. This tosylate is a much better leaving group than the original hydroxyl group.

In the subsequent step, the tosylate intermediate is reacted with sodium cyanide in a polar aprotic solvent like DMF. The cyanide anion acts as a nucleophile and displaces the tosylate group to form 1-cyano-1-(trifluoromethyl)cyclopropane. google.com This reaction proceeds via a nucleophilic substitution mechanism.

The feasibility of SN2 reactions at a carbon atom bearing a trifluoromethyl group has been demonstrated. For instance, the intramolecular cyclization of a 3-substituted-3-cyano-1-trifluoromethylpropyl sulfonate proceeds via an SN2 mechanism with inversion of configuration at the carbon attached to the trifluoromethyl group. capes.gov.br This supports the likelihood of a similar pathway for intermolecular substitutions on activated this compound derivatives.

Another general and powerful method for the conversion of alcohols to other functional groups via nucleophilic substitution is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol in situ, allowing for its displacement by a variety of nucleophiles with inversion of stereochemistry. wikipedia.org While specific examples of the Mitsunobu reaction on this compound are not prevalent in the literature, it represents a viable and expected pathway for its functionalization.

It is important to note that reactions involving carbocationic intermediates at the C1 position of the cyclopropane ring can be complex. Theoretical studies on protonated cyclopropanol suggest that ring-opening can be a competing reaction pathway to nucleophilic substitution. nih.gov This highlights a potential competing pathway that must be considered when designing synthetic routes involving nucleophilic substitution at this position in this compound.

Table 2: Nucleophilic Substitution Adjacent to the CF3 Group
Starting MaterialActivating AgentNucleophileProductReaction TypeReference
This compoundp-Toluenesulfonyl chlorideSodium cyanide1-Cyano-1-(trifluoromethyl)cyclopropaneNucleophilic Substitution (via tosylate) google.com
Secondary Alcohol α- to CF3Sulfonate ester formationIntramolecular carbanionTrifluoromethylcyclopropane derivativeIntramolecular SN2 capes.gov.br
Alcohol (General)Triphenylphosphine/DEADCarboxylic acid, etc.Ester, etc.Mitsunobu Reaction (SN2) wikipedia.orgorganic-chemistry.org

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Studies of Synthetic Methodologies

Several synthetic strategies have been developed to access trifluoromethyl-substituted cyclopropanes, each with a distinct mechanistic pathway.

One convenient, one-pot method involves the reaction of 2-bromo-3,3,3-trifluoropropene (BrTFP) with compounds containing active methylene (B1212753) groups. rsc.orgrsc.org This approach yields highly functionalized trifluoromethylated cyclopropanes with high stereoselectivity. rsc.orgrsc.org The reaction is typically carried out in the presence of a base like sodium hydride and potassium fluoride (B91410). The proposed mechanism begins with the deprotonation of the active methylene compound by the base. The resulting carbanion then participates in a nucleophilic attack on the BrTFP. This is followed by an intramolecular cyclization to form the cyclopropane (B1198618) ring. The high stereoselectivity observed is a key feature of this method. rsc.org

Another scalable approach involves the deoxyfluorination of cyclopropane carboxylic acids using sulfur tetrafluoride (SF₄). chemrxiv.org This method provides a direct way to convert a readily available carboxylic acid functional group into the robust trifluoromethyl group. chemrxiv.org For more sensitive substrates, such as those containing a pyridine (B92270) ring, using the corresponding carboxylate salts can be advantageous to achieve the desired transformation. chemrxiv.org

A more recent development utilizes photoredox catalysis to generate the key reactive species. A stable crystalline solid, 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate, has been designed as a precursor. nih.gov Under mild photochemical conditions, this reagent undergoes a single-electron reduction by an excited photocatalyst. This reduction leads to the fragmentation of the reagent, efficiently releasing a 1-(trifluoromethyl)cyclopropyl (TFCp) radical. This radical can then engage in reactions with (hetero)arenes or silyl (B83357) enol ethers to form the desired C-C bond. nih.gov

The proposed catalytic cycle for the reaction with silyl enol ethers involves the single-electron transfer (SET) reduction of the sulfonium (B1226848) salt (1) to form the TFCp radical (I). This radical then adds to the silyl enol ether (3a). The resulting radical intermediate (II) is oxidized by the now-oxidized photocatalyst, which regenerates the ground-state photocatalyst and forms a carbocation (III). This carbocation then collapses, eliminating the silyl group (as TBSOTf) to yield the final α-TFCp-substituted ketone product. nih.gov

Understanding Regio-, Diastereo-, and Enantioselectivity Control

Controlling the three-dimensional arrangement of atoms is a central challenge in synthesizing substituted cyclopropanes. Significant progress has been made in understanding and directing the regio-, diastereo-, and enantioselectivity of reactions that produce trifluoromethyl-substituted cyclopropanes.

Biocatalysis has emerged as a powerful tool for achieving exceptional levels of stereocontrol. Engineered variants of myoglobin (B1173299) (Mb) have been successfully used to catalyze the cyclopropanation of olefins with 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂) as the trifluoromethylcarbene source. acs.orgnih.govrochester.edu These biocatalytic systems can produce a variety of trans-1-trifluoromethyl-2-arylcyclopropanes in high yields (61–99%) and with outstanding diastereo- and enantioselectivity (97–99.9% de and ee). acs.orgnih.gov A key advantage of this enzymatic approach is the ability to generate mirror-image products by using myoglobin variants with divergent stereoselectivity. acs.orgnih.gov

Further expanding the biocatalytic toolkit, engineered protoglobins from Aeropyrnum pernix (ApePgb) have been developed to address the formidable challenge of synthesizing cis-trifluoromethyl-substituted cyclopropanes. nih.gov While most catalysts overwhelmingly favor the trans product, these engineered protoglobins can catalyze the formation of cis-diastereomers with low to excellent yields (6–55%) and enantioselectivities (17–99% ee). nih.gov Computational studies suggest that the steric environment within the enzyme's active site forces the iron-carbenoid intermediate and the alkene substrate into a "pro-cis" near-attack conformation, thereby directing the reaction towards the less thermodynamically stable cis product. nih.gov

In non-enzymatic systems, the electronic properties of the substrates can significantly influence stereoselectivity. For instance, in the iodocyclopropanation of allylic alcohols formed from cinnamaldehyde (B126680) derivatives, the diastereoselectivity was found to be dependent on the electron density of the aryl π-system. While cinnamaldehyde itself yielded a diastereomeric ratio of >20:1, the more electron-deficient 4-(trifluoromethyl)cinnamaldehyde (B2928548) resulted in a lower diastereoselectivity of 5:1 under identical conditions. nih.gov This suggests that the transition state of the cyclopropanation is sensitive to electronic effects. nih.gov

The synthesis of trifluoromethyl-substituted cyclopropanes from 2-bromo-3,3,3-trifluoropropene and active methylenes is noted for its high stereoselectivity, yielding polyfunctionalized products in a predictable manner. rsc.orgrsc.org

Table 1: Myoglobin-Catalyzed Asymmetric Cyclopropanation acs.orgrochester.edu

Identification and Role of Reactive Intermediates (e.g., Carbenes, Radicals, Organometallics)

The synthesis of trifluoromethylated cyclopropanes proceeds through highly reactive intermediates, whose generation and control are central to the success of the reaction. The primary intermediates involved are carbenes and radicals. rsc.orgrsc.orgnih.gov

Carbenes: Trifluoromethylcarbene (CF₃CH) is a key intermediate in many cyclopropanation reactions. It is commonly generated from 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂). acs.orgnih.govrochester.edu While trifluoromethylcarbene has a triplet ground state, its reactivity can be harnessed in transition metal-catalyzed reactions to achieve high diastereoselectivity. researchgate.net This is rationalized by the formation of a metal-carbene complex (e.g., M=CHCF₃), which effectively loses the triplet character of the free carbene, allowing for a more controlled, stepwise, or concerted transfer to the alkene. researchgate.net In biocatalytic systems, this reactive intermediate is an iron-heme-bound carbenoid species within the active site of enzymes like myoglobin or protoglobin. acs.orgnih.gov This confinement allows the protein scaffold to dictate the trajectory of the approaching alkene, leading to high stereoselectivity. acs.orgnih.gov

Radicals: Radical intermediates offer an alternative mechanistic pathway. The 1-(trifluoromethyl)cyclopropyl (TFCp) radical can be generated under mild conditions using photoredox catalysis from a stable sulfonium salt precursor. nih.gov This approach avoids the use of potentially hazardous diazo compounds. The generated TFCp radical is electrophilic in nature and readily adds to electron-rich olefins like silyl enol ethers or engages in Minisci-type reactions with heteroarenes. nih.gov The general reactivity of radicals makes them suitable for complex molecule synthesis, as they are often tolerant of various functional groups like alcohols and amines. nih.gov Radical reactions typically involve initiation, propagation, and termination steps, and maintaining a low concentration of the radical species is key to preventing unwanted side reactions like polymerization. pitt.edu

Organometallics: In the reaction between 2-bromo-3,3,3-trifluoropropene and active methylenes, the initial step involves the formation of a sodium salt of the deprotonated methylene compound, which acts as an organometallic-like nucleophile. rsc.org While not a discrete organometallic reagent in the traditional sense, this anionic intermediate is crucial for the initial C-C bond formation that leads to cyclization. rsc.org

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 1-(trifluoromethyl)cyclopropan-1-ol, both ¹H and ¹³C NMR would provide critical information about its carbon framework and the electronic environment of its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the hydroxyl proton and the diastereotopic protons of the cyclopropyl (B3062369) ring. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The cyclopropyl protons would present as complex multiplets in the upfield region, a characteristic feature of strained ring systems.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by signals corresponding to the quaternary carbon attached to the hydroxyl and trifluoromethyl groups, the trifluoromethyl carbon, and the two methylene (B1212753) carbons of the cyclopropane (B1198618) ring. The powerful electron-withdrawing effect of the fluorine atoms would cause a significant downfield shift for the trifluoromethyl carbon, which would also exhibit a large one-bond coupling constant with the fluorine atoms (¹JCF). The quaternary carbon would also be shifted downfield due to the attached electronegative groups.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
¹H (OH )Variable (broad s)Singlet (broad)Chemical shift is concentration and solvent dependent.
¹H (C H₂)0.8 - 1.5MultipletDiastereotopic protons of the cyclopropyl ring.
¹³C (C F₃)~125 (q)QuartetLarge ¹JCF coupling.
¹³C (C -OH)70 - 80SingletQuaternary carbon.
¹³C (C H₂)15 - 25TripletMethylene carbons of the cyclopropyl ring.

Note: The predicted data is based on analogous structures found in chemical literature, including cyclopropanol (B106826) chemicalbook.com and compounds containing the trifluoromethyl group attached to a carbon bearing a heteroatom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound (C₄H₅F₃O), the molecular weight is 142.08 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 142 would be expected. Key fragmentation pathways would likely involve the loss of the trifluoromethyl group ([M-CF₃]⁺), the hydroxyl group ([M-OH]⁺), or water ([M-H₂O]⁺). The cleavage of the cyclopropane ring could also lead to characteristic fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed FragmentNotes
142[C₄H₅F₃O]⁺Molecular Ion (M⁺)
125[C₄H₅F₃]⁺Loss of OH
124[C₄H₄F₃]⁺Loss of H₂O
73[C₃H₅O]⁺Loss of CF₃
69[CF₃]⁺Trifluoromethyl cation

Note: The predicted fragmentation pattern is based on the general principles of mass spectrometry and fragmentation of alcohols and trifluoromethyl-containing compounds. Direct experimental data for cyclopropane fragmentation can be observed in the NIST WebBook for cyclopropane (CAS 75-19-4) nist.gov.

X-ray Crystallography for Solid-State Structural Determination

Key structural parameters of interest would include the C-C bond lengths within the strained cyclopropyl ring, the C-O and C-CF₃ bond lengths, and the bond angles around the quaternary carbon. Furthermore, X-ray crystallography would reveal information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which governs the crystal packing. While no specific crystal structure for this compound is publicly available, studies on other trifluoromethyl-substituted cyclopropanes have been reported, providing insights into the expected structural features. organic-chemistry.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. Strong absorptions in the 1100-1300 cm⁻¹ region would be indicative of the C-F stretching vibrations of the trifluoromethyl group. The C-O stretching vibration would likely appear in the 1000-1200 cm⁻¹ range. The C-H stretching vibrations of the cyclopropyl ring would be observed around 3000-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric C-F stretching vibrations are often strong in the Raman spectrum. The cyclopropane ring breathing mode would also be expected to be Raman active.

Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)SpectroscopyNotes
O-H Stretch3200-3600IRBroad due to hydrogen bonding. docbrown.info
C-H Stretch (cyclopropyl)3000-3100IR, RamanCharacteristic of cyclopropyl C-H bonds.
C-F Stretch1100-1300IRStrong absorption.
C-O Stretch1000-1200IR
Cyclopropane Ring Breathing~1200Raman

Note: The predicted vibrational frequencies are based on characteristic group frequencies for alcohols docbrown.info and trifluoromethyl compounds.

Theoretical and Computational Studies of 1 Trifluoromethyl Cyclopropan 1 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 1-(trifluoromethyl)cyclopropan-1-ol, DFT calculations can provide insights into how the trifluoromethyl (CF₃) and hydroxyl (OH) groups influence the strained cyclopropane (B1198618) ring.

Studies on related trifluoromethyl-substituted compounds have shown that the CF₃ group can tune the orbital character of singlet and triplet states. rsc.org This modulation of electronic states is a key factor in determining the photophysical properties and reaction pathways of the molecule. Furthermore, DFT studies on other substituted cyclopropanes have demonstrated that substituents dramatically influence the electronic properties and reactivity. For instance, in studies of halogenated cyclopropanes, the introduction of electronegative atoms was found to alter the bond polarity and the sites for potential electrophilic and nucleophilic attack. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the potential reaction pathways and identifying the transition states of chemical reactions involving this compound. The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions, and the presence of the CF₃ and OH groups can steer the mechanism of these reactions.

For example, in acid-catalyzed ring-opening reactions, the hydroxyl group would likely be protonated, forming a good leaving group (water). The subsequent cleavage of a C-C bond in the cyclopropane ring would be influenced by the electronic effects of the CF₃ group. Computational models can predict which of the C-C bonds is more likely to break and the stability of the resulting carbocation intermediate. The electron-withdrawing CF₃ group would destabilize an adjacent carbocation, suggesting that bond cleavage might occur at a distal position.

The understanding of reaction mechanisms is crucial for synthetic chemists. For instance, recent advances in the synthesis of trifluoromethyl-substituted cyclopropanes have been reported, highlighting the importance of this class of compounds. nih.gov Computational studies can aid in optimizing these synthetic routes by providing insights into the reaction energetics and identifying potential side reactions.

Conformational Analysis and Stereochemical Predictions

The conformational preferences of this compound are dictated by the steric and electronic interactions between the substituents on the cyclopropane ring. While a detailed conformational analysis of this specific molecule is not widely published, studies on analogous structures provide valuable insights.

A relevant case study is the conformational analysis of 1-trifluoromethyl-1-silacyclohexane, which was investigated using gas electron diffraction, dynamic NMR spectroscopy, and quantum chemical calculations. nih.gov This study revealed the presence of two chair conformers, with the trifluoromethyl group in either an axial or equatorial position. The relative energies of these conformers were determined, providing a quantitative measure of the conformational preference.

Parameter Axial Conformer Equatorial Conformer Method
Mole Fraction (293 K) 58(12)%42(12)%Gas Electron Diffraction
Mole Fraction (113 K) 17(2)%83(2)%Low-Temperature ¹⁹F NMR
Calculated Energy Difference (ΔE) --CBS-QB3, PCM(B3LYP/6-311G*)

Table 1: Conformational data for 1-trifluoromethyl-1-silacyclohexane, a structural analog used to infer the conformational behavior of this compound. nih.gov

Exploration of Substituent Effects on Reactivity and Stability

The reactivity and stability of this compound are significantly influenced by its substituents. A comparative analysis with other substituted cyclopropanols can highlight the specific roles of the CF₃ and OH groups.

The strong inductive effect of the CF₃ group is a primary determinant of the molecule's chemical properties. A comparative study on the effects of trifluoromethyl- and methyl-group substitutions in proline demonstrated that the CF₃ group has a profound impact on the physicochemical properties, including acidity and conformational preferences. rsc.org In the context of this compound, the CF₃ group enhances the acidity of the hydroxyl proton compared to its non-fluorinated counterpart, cyclopropanol (B106826).

The stability of the cyclopropane ring itself can be affected by substituents. DFT studies on highly nitrated cyclopropanes have shown that multiple electron-withdrawing groups can be accommodated on the ring, leading to compounds with high energy densities. csuohio.edu While the focus of that study was on energetic materials, it underscores the ability of the cyclopropane ring to sustain significant electronic perturbations from substituents.

Synthetic Utility and Applications As Building Blocks in Organic Chemistry

1-(Trifluoromethyl)cyclopropan-1-ol as a Precursor to Complex Fluorinated Molecules

The strategic introduction of fluorine-containing groups is a cornerstone of modern medicinal chemistry, as it can significantly modulate a molecule's biological activity, lipophilicity, and metabolic stability. organic-chemistry.org this compound and its derivatives have emerged as valuable building blocks for the synthesis of complex fluorinated molecules. beilstein-journals.orgbeilstein-journals.org The trifluoromethyl group, in particular, is prized for its ability to enhance membrane permeability and resistance to biodegradation when incorporated into organic structures. nih.gov

The synthesis of molecules containing the trifluoromethylcyclopropyl moiety has been a focus of considerable research. researchgate.net One prominent strategy involves the transition-metal-catalyzed cyclopropanation of alkenes with trifluoromethyldiazoalkanes. beilstein-journals.org For instance, rhodium-catalyzed reactions of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes have been shown to produce trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org This method provides a direct route to chiral trifluoromethyl-substituted cyclopropanes, which are highly sought after in drug discovery. acs.org

Furthermore, this compound derivatives can be transformed into other valuable synthetic intermediates. For example, the development of a bench-stable sulfonium (B1226848) salt, 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate, allows for the generation of 1-(trifluoromethyl)cyclopropyl radicals under mild photochemical conditions. nih.gov These radicals can then be used to introduce the trifluoromethylcyclopropyl group into various (hetero)arenes and silyl (B83357) enol ethers. nih.gov This radical-based approach expands the toolbox for accessing novel fluorinated scaffolds. nih.gov

The versatility of trifluoromethyl-containing cyclopropanes is further demonstrated by their use in the synthesis of diverse molecular architectures. For instance, aryl α,β,β-trifluorocyclopropanes have been synthesized and subsequently oxidized to the corresponding carboxylic acids. rsc.org These derivatives can undergo further transformations, highlighting the potential of these building blocks in creating a wide range of fluorinated compounds. rsc.org

Role in the Construction of Strained Ring Systems

The inherent ring strain of the cyclopropane (B1198618) ring in this compound and its derivatives plays a crucial role in their synthetic utility, driving various chemical transformations. nih.gov This strain can be harnessed to construct more complex and functionally rich ring systems.

One key application is in formal cycloaddition reactions. nih.gov The opening of the strained cyclopropane ring can generate reactive intermediates that participate in cycloadditions with other molecules. nih.gov For example, the reaction of cyclopropylanilines with activated alkenes and alkynes can lead to the formation of larger ring systems through a formal [4+2] cycloaddition. nih.gov This strategy provides access to sp3-rich carbocyclic frameworks that are often difficult to synthesize using traditional methods. nih.gov

The trifluoromethyl group significantly influences the reactivity of the cyclopropane ring. Its strong electron-withdrawing nature can affect the stability and reactivity of intermediates formed during ring-opening reactions. This property is exploited in various synthetic methodologies. For example, the copper(I)-catalyzed cyclopropanation of alkenes with diazo reagents bearing both a trifluoromethyl and a difluoromethylphosphonate group has been demonstrated. beilstein-journals.orgresearchgate.net This reaction allows for the construction of cyclopropanes with multiple fluorine-containing substituents, further expanding the diversity of accessible strained ring systems. beilstein-journals.orgresearchgate.net

The construction of strained rings containing the trifluoromethylcyclopropyl motif is of significant interest due to the unique conformational constraints and electronic properties imparted by this group. These features are highly desirable in medicinal chemistry for designing molecules with specific three-dimensional shapes and biological activities.

Integration into Diverse Organic Scaffolds and Methodologies

The 1-(trifluoromethyl)cyclopropyl group has been successfully integrated into a wide array of organic scaffolds, demonstrating its versatility as a building block in synthetic chemistry. beilstein-journals.org Its incorporation can be achieved through various methodologies, including cycloaddition reactions and the use of specialized reagents.

A notable approach involves the use of 1-ethynyl-1-(trifluoromethyl)cyclopropane (B2410962) as a building block. This compound serves as a versatile starting material for the synthesis of more complex molecules through reactions targeting the ethynyl (B1212043) group. Its utility extends to medicinal chemistry, where it has been investigated for its potential biological activities.

The development of new reagents and protocols continues to facilitate the incorporation of the trifluoromethylcyclopropyl moiety. For instance, the synthesis of 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate provides a stable and efficient source of 1-(trifluoromethyl)cyclopropyl radicals. nih.gov These radicals can then be appended to various organic molecules, including those with pre-existing complex scaffolds. nih.gov

Furthermore, the trifluoromethylcyclopropyl group can be introduced through the modification of existing ring systems. Methodologies have been developed for the stereoselective conversion of homoallylic alcohols into diastereomerically pure cis- and trans-disubstituted and 1,2,3-trisubstituted cyclopropanes, providing a pathway to diverse cyclopropane-based structures. nih.gov

The integration of the 1-(trifluoromethyl)cyclopropyl unit is not limited to small molecules. It has also been incorporated into more complex systems, including those relevant to materials science. The unique electronic properties conferred by the trifluoromethyl group can influence the characteristics of the resulting materials. mdpi.com

Contribution to the Development of Novel Organic Reactions

The unique reactivity of this compound and its derivatives has spurred the development of novel organic reactions and synthetic methodologies. The interplay between the strained cyclopropane ring and the electron-withdrawing trifluoromethyl group has led to new chemical transformations.

One area of significant advancement is in the realm of radical chemistry. The generation of 1-(trifluoromethyl)cyclopropyl radicals from precursors like 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate under photocatalytic conditions represents a novel approach for C-C bond formation. nih.gov This method allows for the direct installation of the trifluoromethylcyclopropyl group onto unfunctionalized positions of (hetero)arenes. nih.gov

The development of new catalytic systems has also been driven by the need for efficient and selective synthesis of trifluoromethyl-substituted cyclopropanes. For example, the use of dirhodium complexes as catalysts in the reaction of trifluoromethyl diazo compounds with alkenes has enabled highly enantioselective cyclopropanation reactions. organic-chemistry.org This has provided access to chiral building blocks that were previously difficult to obtain.

Furthermore, the chemistry of trifluoromethyl-substituted cyclopropanes has led to the discovery of new reaction pathways. For instance, the reaction of amides derived from aryl α,β,β-trifluorocyclopropane carboxylic acids with phenols or thiophenols results in HF elimination followed by conjugate addition, demonstrating a novel reaction cascade. rsc.org

The exploration of the reactivity of these compounds continues to expand the synthetic chemist's toolkit, enabling the construction of increasingly complex and functionally diverse molecules.

Future Directions and Emerging Research Areas

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary objective in modern synthetic chemistry is the development of processes that are not only efficient but also environmentally benign and economical. For the synthesis of trifluoromethyl-substituted cyclopropanes, research is moving towards methods that minimize waste and avoid harsh or hazardous reagents.

One promising approach involves the use of inexpensive and readily available catalysts. For instance, an efficient synthesis of various trifluoromethyl-substituted cyclopropanes has been reported using cheap inorganic potassium phosphate (B84403) as a catalyst. researchgate.net This method demonstrates high yields (up to 89%) and a broad tolerance for different functional groups across numerous examples, offering a more economical alternative to traditional metal-catalyzed reactions. researchgate.net

Exploration of New Catalytic Systems for Stereoselective Transformations

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective methods for synthesizing trifluoromethylated cyclopropanes is of paramount importance. Research is actively exploring novel catalytic systems capable of delivering high levels of enantioselectivity and diastereoselectivity.

Beyond established systems, the discovery of entirely new catalytic approaches is a major research frontier. For example, researchers are investigating the use of chiral rhodium(II) catalysts for the asymmetric cyclopropenation of alkynes, leading to the synthesis of valuable trifluoromethyl cyclopropenes with high enantiomeric ratios. nih.gov Additionally, cooperative catalysis, such as the synergistic use of iron and thiol-based catalysts for the hydroalkylation of alkenes with CF₃-containing radicals, opens new avenues for forming these structures. researchgate.net The exploration of different metals and ligand designs is expected to yield even more versatile and selective catalysts in the future.

Design of Advanced Computational Tools for Fluorinated Molecule Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For fluorinated molecules, advanced computational methods offer the potential to accelerate the design and discovery of new compounds with desired properties.

Density Functional Theory (DFT) is already being employed to gain a deeper understanding of reaction mechanisms and the stability of reactive intermediates. researchgate.net For example, DFT calculations have been used to create a radical stabilization energy (RSE) scale, which helps to explain the reactivity of small, strained cycloalkanes containing trifluoromethyl groups and predict their tendency to undergo decarboxylation. researchgate.net

Future developments will likely focus on creating more sophisticated in silico tools. These could include machine learning algorithms trained on experimental data to predict the biological activity, toxicity, and pharmacokinetic profiles of novel fluorinated compounds. Such predictive models would allow chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources. Furthermore, computational screening of virtual libraries of fluorinated molecules against biological targets could identify novel scaffolds for drug development. The integration of ¹⁰³Rh NMR spectroscopy with computational models is also helping to elucidate the electronic nature of rhodium catalysts and the role of interligand interactions, which is key to designing more selective catalysts. researchgate.net

Expansion of Synthetic Scope and Methodological Innovation

A continuous goal in synthetic chemistry is to expand the range of accessible molecules and to develop novel transformations. For 1-(trifluoromethyl)cyclopropyl derivatives, this involves creating methods to incorporate this motif into a wider variety of molecular architectures and developing new types of reactions.

Recent innovations have significantly broadened the substrate scope for creating trifluoromethylated cyclopropanes. Methodologies have been developed that are tolerant of a wide array of dienes and enynes, allowing for the synthesis of a diverse library of products. researchgate.net A particularly significant advancement is the use of photocatalysis to generate 1-(trifluoromethyl)cyclopropyl radicals. researchgate.netnih.gov These radicals can then participate in reactions with (hetero)arenes and silyl (B83357) enol ethers, enabling the direct installation of the trifluoromethylcyclopropyl group onto these important scaffolds with high regioselectivity and functional group compatibility. researchgate.netnih.gov This approach, utilizing a benchtop-stable sulfonium (B1226848) salt as the radical precursor, is well-suited for late-stage functionalization in medicinal chemistry programs. researchgate.netnih.gov

The scope of accessible structures has also been expanded to include trifluoromethyl-substituted cyclopropenes, which are highly strained and reactive molecules with potential applications in materials science and catalysis. nih.gov Efficient methods for their synthesis via rhodium-catalyzed reactions of diazoalkanes and alkynes have been reported. nih.gov Future work in this area will likely focus on discovering new reactions that leverage the unique reactivity of the 1-(trifluoromethyl)cyclopropyl group, leading to novel molecular entities with potentially valuable properties.

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